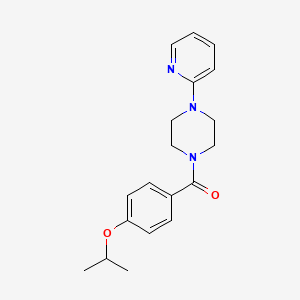![molecular formula C17H13N5OS B5370667 3-[(1-methyl-1H-tetrazol-5-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B5370667.png)
3-[(1-methyl-1H-tetrazol-5-yl)thio]-4-phenyl-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-methyl-1H-tetrazol-5-yl)thio]-4-phenyl-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family, with specific functional groups that suggest potential for various biological and chemical properties. The tetrazolyl and phenyl groups attached to the quinolinone core may influence its reactivity, chemical stability, and interaction with biological systems.
Synthesis Analysis
The synthesis of compounds similar to this compound involves multi-step chemical reactions, starting from basic quinazolinone or quinolinone structures. Methods may include the cyclization of appropriate precursors, such as amino acids or nitriles, under specific conditions to introduce the tetrazolyl group and subsequent modifications to incorporate the phenyl and thio groups (Vinogradoff & Peet, 1989).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including the target compound, typically features a bicyclic system with nitrogen atoms at key positions, which significantly influences the electronic distribution and reactivity of the molecule. The presence of a tetrazolyl group adds to the compound's acidity and potential for forming hydrogen bonds, which can be crucial for its interactions and biological activity.
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions, including cycloadditions, substitutions, and eliminations, depending on the substituents present and reaction conditions. The functional groups in this compound suggest it may participate in reactions typical of quinolinones, tetrazoles, and thiols, such as nucleophilic substitutions and electrophilic additions (Zeng et al., 2022).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications . They are often involved in interactions with various enzymes and receptors, contributing to their biological activity .
Mode of Action
Tetrazole derivatives are known for their ability to form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen . This property might contribute to the interaction of the compound with its targets.
Biochemical Pathways
Tetrazole derivatives are known to be involved in various biological activities . The compound might affect several biochemical pathways depending on its specific targets.
Pharmacokinetics
The properties of tetrazole derivatives can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are synthesized .
Result of Action
Given the known properties of tetrazole derivatives, it can be speculated that the compound might have potential therapeutic effects in certain medical conditions .
Action Environment
It is known that the synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, and low cost . These factors might influence the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-22-17(19-20-21-22)24-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)18-16(15)23/h2-10H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFONRWTKIEHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid](/img/structure/B5370589.png)

![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5370596.png)
![N-cyclopropyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5370598.png)

![5-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)isophthalic acid](/img/structure/B5370635.png)
![3-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5370643.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5370647.png)
![2-({2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5370650.png)
![7-(4-fluorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5370655.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5370656.png)
![methyl 2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5370659.png)
![N-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5370680.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370688.png)